Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate
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Overview
Description
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. The compound features a cyclopropane ring, which is a three-membered carbon ring, and a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Boc-Protected Aminomethyl Group: The Boc-protected aminomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor with Boc-protected aminomethyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amine to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or free amines.
Scientific Research Applications
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate depends on its specific application. In drug development, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal a free amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclohexanecarboxylate: This compound features a cyclohexane ring instead of a cyclopropane ring, which affects its chemical properties and reactivity.
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate: This compound has a cyclobutane ring, offering different steric and electronic properties compared to the cyclopropane analog.
Uniqueness
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with unique structural features.
Properties
IUPAC Name |
ethyl (1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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